(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-benzyloxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The specific molecular targets and pathways involved would depend on the context of its application, such as its use as an anti-inflammatory or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(benzyloxy)phenyl]-1-phenylprop-2-en-1-one: Similar structure but lacks the fluorine atom on the phenyl ring.
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one: Similar structure but has a chlorine atom instead of fluorine.
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but has a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXGPHFRFJTQNH-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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